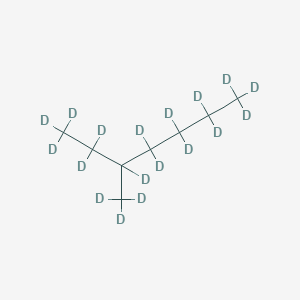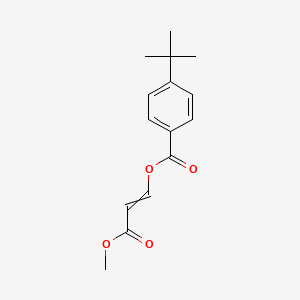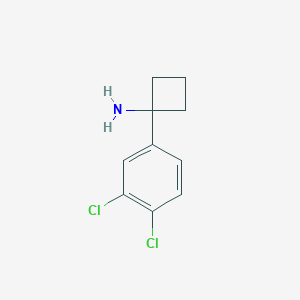
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane is a deuterated hydrocarbon compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane typically involves multiple steps of deuterium exchange reactions. These reactions are carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the hydrocarbon framework. Common reagents used in these reactions include deuterated solvents and deuterium gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange processes, utilizing specialized reactors and catalysts to achieve high yields and purity. The process is optimized to minimize the loss of deuterium and to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of deuterated alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated oxidizing agents, reducing agents, and halogenating agents. Reaction conditions are carefully controlled to ensure the selective incorporation of deuterium and to prevent the loss of deuterium atoms.
Major Products
The major products formed from these reactions are typically deuterated analogs of common organic compounds, such as deuterated alcohols, ketones, and alkanes. These products are valuable in various scientific and industrial applications.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic composition.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and delivery, as deuterated drugs can exhibit altered pharmacokinetics and reduced toxicity.
Industry: Utilized in the production of deuterated solvents and other specialized chemicals for research and industrial applications.
Mécanisme D'action
The mechanism by which 1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms can alter the rate of chemical reactions, leading to changes in reaction pathways and product distributions. This effect is exploited in various scientific studies to gain insights into reaction mechanisms and to develop new chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterioheptane: Similar in structure but lacks the trideuteriomethyl group.
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuteriomethylheptane: Similar but with a different arrangement of deuterium atoms.
Uniqueness
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane is unique due to its specific isotopic composition and the presence of both deuterated methyl and heptane groups. This combination provides distinct physical and chemical properties that are valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H18 |
|---|---|
Poids moléculaire |
132.34 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-pentadecadeuterio-5-(trideuteriomethyl)heptane |
InChI |
InChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D |
Clé InChI |
LAIUFBWHERIJIH-ACMKPZPJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide](/img/structure/B11726376.png)

![methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B11726394.png)
![4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile](/img/structure/B11726414.png)
![N'-[(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726420.png)

![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B11726429.png)
![[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene](/img/structure/B11726434.png)
![N'-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726442.png)

![N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726457.png)
![2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine](/img/structure/B11726465.png)

![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)
